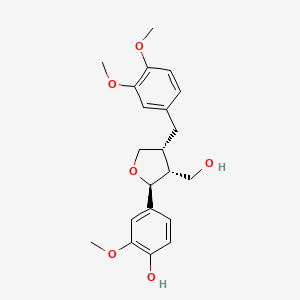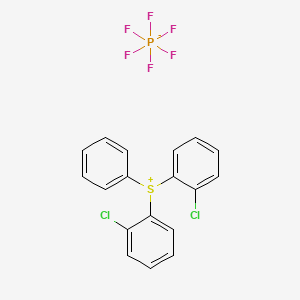
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is a sulfonium salt characterized by the presence of bis(chlorophenyl)phenyl groups attached to a sulfur atom, with hexafluorophosphate as the counterion. Sulfonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) typically involves the reaction of thioethers with alkyl halides. For example, the reaction of a bis(chlorophenyl)phenyl sulfide with a suitable alkylating agent such as methyl trifluoromethanesulfonate can yield the desired sulfonium salt. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of sulfonium salts like bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including photoacid generators for photolithography.
Mécanisme D'action
The mechanism of action of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) involves the formation of a positively charged sulfonium ion, which can interact with various molecular targets. The sulfonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of alkyl or aryl groups to nucleophilic sites on target molecules. This mechanism is crucial in the formation of sulfur ylides and other reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- Triphenylsulfonium triflate
Uniqueness
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is unique due to the presence of bis(chlorophenyl)phenyl groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Propriétés
Numéro CAS |
68156-03-6 |
|---|---|
Formule moléculaire |
C18H13Cl2S.F6P C18H13Cl2F6PS |
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
bis(2-chlorophenyl)-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H13Cl2S.F6P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
Clé InChI |
CLMBFRSSQDPLCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


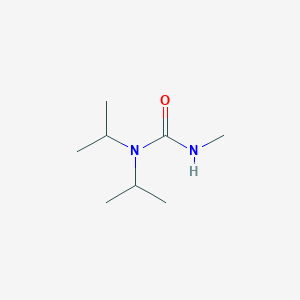
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)
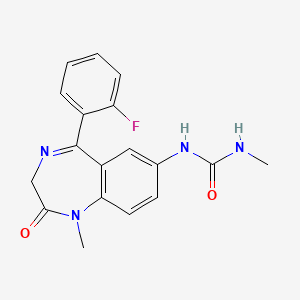




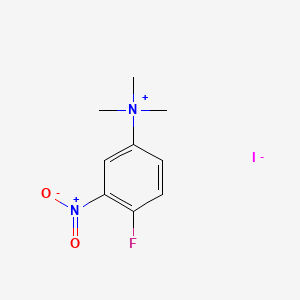
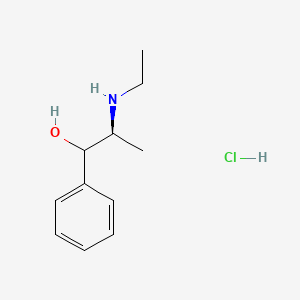
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)


